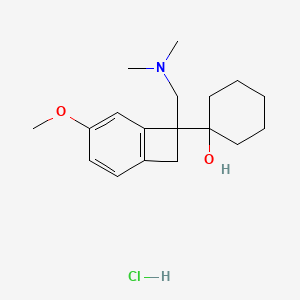
22Wtc47mln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22Wtc47mln involves multiple steps, starting with the formation of the bicyclic core. The key steps include:
Formation of the bicyclic structure: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with dimethylamine under basic conditions.
Cyclohexanol formation: The final step involves the reduction of the ketone group to form the cyclohexanol moiety.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the Diels-Alder reaction.
Continuous flow reactors: for the alkylation and methoxylation steps to ensure consistent product quality.
Hydrogenation reactors: for the reduction step to form the cyclohexanol group.
Chemical Reactions Analysis
Types of Reactions
22Wtc47mln: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the cyclohexanol group.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound .
Scientific Research Applications
22Wtc47mln: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 22Wtc47mln involves its interaction with specific molecular targets. The compound is known to:
Bind to receptors: It interacts with certain receptors in the nervous system, modulating their activity.
Inhibit enzymes: It can inhibit specific enzymes, affecting various biochemical pathways.
Alter cellular processes: By binding to cellular components, it can influence cell signaling and function.
Comparison with Similar Compounds
22Wtc47mln: can be compared with other similar compounds such as:
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: This compound shares a similar core structure but lacks the hydrochloride group.
1-(7-((methylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: This compound has a methylamino group instead of a dimethylamino group.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
242473-07-0 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-19(2)13-17(18(20)9-5-4-6-10-18)12-14-7-8-15(21-3)11-16(14)17;/h7-8,11,20H,4-6,9-10,12-13H2,1-3H3;1H |
InChI Key |
DZWMZTDDPDXARM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC2=C1C=C(C=C2)OC)C3(CCCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















